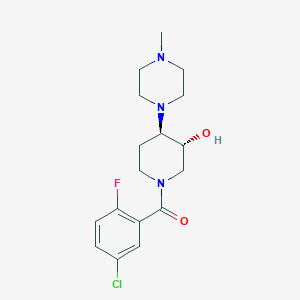
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine, also known as Ro 31-8220, is a synthetic chemical compound that belongs to the class of protein kinase inhibitors. It is a potent and selective inhibitor of protein kinase C (PKC), which regulates various cellular processes such as signal transduction, cell proliferation, and differentiation. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to a decrease in PKC activity and downstream signaling pathways, which ultimately results in the inhibition of cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 induces cell cycle arrest and apoptosis by inhibiting PKC activity and downstream signaling pathways. In neurons, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been shown to protect against oxidative stress and neurotoxicity by inhibiting PKC-mediated phosphorylation of neuronal proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 is its specificity for PKC, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. This makes 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 and its applications in scientific research. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings for the treatment of cancer and other diseases. Another area of interest is the identification of novel downstream targets of PKC that may be involved in cellular processes such as proliferation and differentiation. Finally, the study of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 and other PKC inhibitors may also provide insights into the role of PKC in the development and progression of various diseases.
Métodos De Síntesis
The synthesis of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 involves several steps, including the reaction of 3-methoxybenzaldehyde with nitromethane to form nitrostyrene, which is then reduced to 3-methoxyphenylethylamine. The amine group is then protected with a tert-butyloxycarbonyl group, and the resulting compound is reacted with 4-methylsulfonylphenylisocyanate to form 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220.
Aplicaciones Científicas De Investigación
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-12-5-3-4-11(8-12)9-13-10-14(6-7-18-13)19(2,15)16/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYAOIRSWPAHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6114095.png)
![4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6114110.png)
![7-(3-methylbenzyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6114115.png)
![2-{[5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6114118.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6114126.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114127.png)
![4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide](/img/structure/B6114143.png)
![1-(methylthio)-4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114151.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)


![N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114184.png)